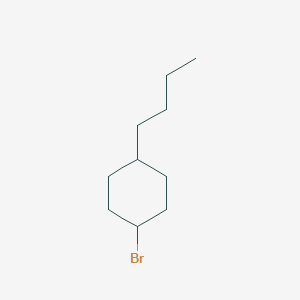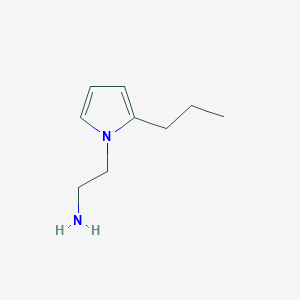
2-(2-Propyl-1H-pyrrol-1-yl)ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Propyl-1H-pyrrol-1-yl)ethan-1-amine is an organic compound that belongs to the class of amines It features a pyrrole ring substituted with a propyl group and an ethanamine chain
準備方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of 2-(2-Propyl-1H-pyrrol-1-yl)ethan-1-amine typically begins with commercially available starting materials such as 2-propylpyrrole and ethylene diamine.
Reaction Steps:
Reaction Conditions: The reactions are generally carried out under inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and at controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and can lead to higher efficiency and consistency in product quality.
化学反応の分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where the ethanamine chain can be replaced with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted ethanamine derivatives.
科学的研究の応用
Chemistry
In organic synthesis, 2-(2-Propyl-1H-pyrrol-1-yl)ethan-1-amine is used as a building block for the synthesis of more complex molecules
Biology
This compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals. Its structure is conducive to binding with various biological targets, making it a valuable intermediate in drug discovery.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. These derivatives may exhibit activity against certain diseases or conditions, making them candidates for further pharmacological studies.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the manufacture of polymers and resins.
作用機序
The mechanism of action of 2-(2-Propyl-1H-pyrrol-1-yl)ethan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The pyrrole ring and amine group can form hydrogen bonds and other interactions with these targets, leading to modulation of their activity. This can result in various biological effects, depending on the specific target and context.
類似化合物との比較
Similar Compounds
2-(1H-Pyrrol-1-yl)ethan-1-amine: Lacks the propyl group, making it less hydrophobic and potentially altering its reactivity and biological activity.
2-(2-Methyl-1H-pyrrol-1-yl)ethan-1-amine: Substitution with a methyl group instead of a propyl group, which can affect its steric and electronic properties.
2-(2-Ethyl-1H-pyrrol-1-yl)ethan-1-amine: Similar structure but with an ethyl group, leading to differences in physical and chemical properties.
Uniqueness
2-(2-Propyl-1H-pyrrol-1-yl)ethan-1-amine is unique due to the presence of the propyl group, which can influence its solubility, reactivity, and interaction with biological targets. This makes it a valuable compound for specific applications where these properties are advantageous.
特性
CAS番号 |
141030-92-4 |
|---|---|
分子式 |
C9H16N2 |
分子量 |
152.24 g/mol |
IUPAC名 |
2-(2-propylpyrrol-1-yl)ethanamine |
InChI |
InChI=1S/C9H16N2/c1-2-4-9-5-3-7-11(9)8-6-10/h3,5,7H,2,4,6,8,10H2,1H3 |
InChIキー |
MCSVRUNPDLRVNL-UHFFFAOYSA-N |
正規SMILES |
CCCC1=CC=CN1CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Phenol, 2-[3-hydroxy-4-(2-propenyl)phenoxy]-5-(2-propenyl)-](/img/structure/B14270333.png)
![N~1~,N~2~-Bis[2,6-di(propan-2-yl)phenyl]ethanediamide](/img/structure/B14270338.png)
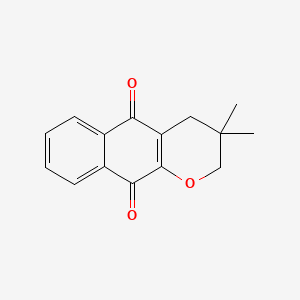
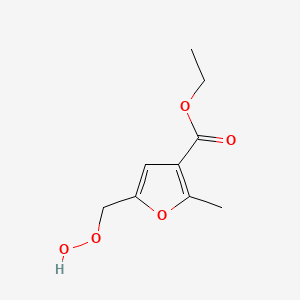
![1-{2-Ethoxy-3-[(methylsulfanyl)methoxy]propoxy}octadecane](/img/structure/B14270348.png)
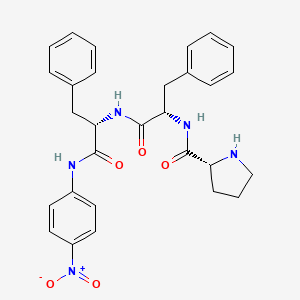
![Ethyl {[(2-methoxyethoxy)carbonyl]sulfanyl}acetate](/img/structure/B14270355.png)
![10,10-Difluorobicyclo[4.3.1]deca-1,3,5-triene](/img/structure/B14270356.png)

![(E,E)-N,N'-(Hexane-1,6-diyl)bis[1-(4-methylphenyl)methanimine]](/img/structure/B14270368.png)
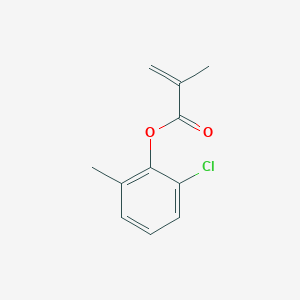
![(E,E)-N,N'-(1,4-Phenylene)bis[1-(2,3,4-trimethoxyphenyl)methanimine]](/img/structure/B14270380.png)

